(Cyclopropyl) (2-methoxyphenyl)methanol

Organic Synthesis Grignard Addition Process Chemistry

(Cyclopropyl)(2-methoxyphenyl)methanol (molecular formula C₁₁H₁₄O₂, MW 178.23 g/mol) is an organic compound classified as a secondary alcohol, characterized by a cyclopropyl group attached to a methanol moiety that is further substituted with a 2-methoxyphenyl group. The compound features a strained cyclopropane ring (~27 kcal/mol ring strain) which imparts enhanced electrophilicity at adjacent carbons and influences conformational rigidity.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Cat. No. B8702892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropyl) (2-methoxyphenyl)methanol
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(C2CC2)O
InChIInChI=1S/C11H14O2/c1-13-10-5-3-2-4-9(10)11(12)8-6-7-8/h2-5,8,11-12H,6-7H2,1H3
InChIKeyOOINFLCGCGHFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (Cyclopropyl)(2-methoxyphenyl)methanol: Compound Class and Baseline Characteristics


(Cyclopropyl)(2-methoxyphenyl)methanol (molecular formula C₁₁H₁₄O₂, MW 178.23 g/mol) is an organic compound classified as a secondary alcohol, characterized by a cyclopropyl group attached to a methanol moiety that is further substituted with a 2-methoxyphenyl group . The compound features a strained cyclopropane ring (~27 kcal/mol ring strain) which imparts enhanced electrophilicity at adjacent carbons and influences conformational rigidity . Its CAS registry entries include 98480-36-5 for the 1-substituted cyclopropyl variant and 1315375-65-5 for the 2-substituted cyclopropyl variant, with typical commercial purity specifications of 95–98% from reputable vendors .

Why Generic Substitution of (Cyclopropyl)(2-methoxyphenyl)methanol Fails: The Ortho-Methoxy and Cyclopropyl Constraint Advantage


In-class cyclopropyl aryl methanols cannot be trivially interchanged due to critical structure–activity divergences driven by methoxy positional isomerism and cyclopropane substitution patterns. The ortho-methoxy positioning on the phenyl ring, as opposed to meta- or para-substitution, alters electron density distribution, hydrogen-bonding capacity, and steric accessibility to biological targets . Furthermore, the substitution pattern of the cyclopropyl unit (1-substituted versus 2-substituted) fundamentally alters molecular geometry, with the 2-substituted variants introducing an additional stereocenter and trans/cis diastereomerism that directly impacts enantioselective recognition in asymmetric catalysis and receptor binding [1]. These structural nuances preclude simple functional interchangeability and necessitate compound-specific selection for synthetic or pharmacological applications where regiochemical and stereochemical precision are required .

(Cyclopropyl)(2-methoxyphenyl)methanol: Quantitative Evidence Guide for Scientific Procurement


Synthetic Yield Efficiency of Cyclopropylmagnesium Bromide Addition to o-Anisaldehyde

A well-documented Grignard-based synthetic route demonstrates the practical accessibility of (Cyclopropyl)(2-methoxyphenyl)methanol from o-anisaldehyde and cyclopropylmagnesium bromide. This patent-derived procedure provides a reproducible baseline yield that serves as a benchmark for synthetic feasibility assessment .

Organic Synthesis Grignard Addition Process Chemistry

Ortho-Methoxy Positioning Confers Differential Physicochemical Properties Relative to Para-Methoxy Analog

The ortho-methoxy substitution in the target compound produces measurable differences in key physicochemical parameters compared to the para-methoxy analog, including boiling point and lipophilicity. These differences arise from altered intermolecular interactions and steric effects that directly impact handling, formulation, and chromatographic behavior .

Physicochemical Characterization Lipophilicity Analytical Reference

Trans Stereoisomer of 2-Substituted Cyclopropyl Variant Exhibits Defined Storage Stability Parameters

The trans stereoisomer of the 2-(2-methoxyphenyl)cyclopropyl variant has vendor-specified storage stability guidelines that provide quantitative benchmarks for laboratory handling and stock solution preparation. These parameters enable procurement planning based on degradation timelines under defined temperature conditions .

Compound Handling Stability Inventory Management

2-Methoxyphenyl Cyclopropyl Scaffold Enables Potent 5-HT2C Receptor Agonism in Advanced Derivatives with Selectivity Over 5-HT2B

While direct receptor pharmacology data for (Cyclopropyl)(2-methoxyphenyl)methanol itself is absent from published literature, a closely related derivative—(+)-trans-[2-(2-cyclopropylmethoxyphenyl)cyclopropyl]methylamine hydrochloride—demonstrates the pharmacological potential of the 2-methoxyphenyl cyclopropyl scaffold. This derivative exhibits potent agonism at the 5-HT2C receptor with no detectable activity at the 5-HT2B receptor, a selectivity profile of high therapeutic relevance [1].

Medicinal Chemistry GPCR Pharmacology Serotonin Receptor

(Cyclopropyl)(2-methoxyphenyl)methanol: Best Research and Industrial Application Scenarios Based on Evidence


Synthetic Intermediate for CNS-Targeted Serotonin Receptor Modulator Development

Based on the demonstrated pharmacological potential of the 2-methoxyphenyl cyclopropyl scaffold in achieving potent (EC₅₀ = 55 nM) and highly selective 5-HT2C agonism with no detectable 5-HT2B activity in structurally advanced amine derivatives [1], (Cyclopropyl)(2-methoxyphenyl)methanol is best positioned as a strategic synthetic building block. Through oxidation to the corresponding ketone followed by reductive amination or other amine-forming transformations, this alcohol serves as a precursor for generating structurally diverse cyclopropyl aryl methanamine libraries for CNS receptor screening programs. The ortho-methoxy positioning on the phenyl ring—which distinguishes this compound from meta- and para-substituted analogs—contributes to the unique binding interactions observed in related 5-HT2C-selective agonists [1]. Procurement should be evaluated specifically for medicinal chemistry campaigns targeting GPCR selectivity optimization where 5-HT2B avoidance is a critical safety requirement due to known valvulopathy risks associated with 5-HT2B activation [1].

Precursor for Enantioselective Chiral Auxiliary and Asymmetric Catalysis Ligand Synthesis

The rigid cyclopropyl group in (Cyclopropyl)(2-methoxyphenyl)methanol provides a constrained scaffold that is highly valued in asymmetric synthesis for imparting stereochemical control [1]. The trans-2-substituted cyclopropyl variant introduces defined (1R,2R) stereochemistry that can be exploited in enantioselective reactions [2]. This compound is optimally procured as a starting material for the preparation of chiral ligands, chiral auxiliaries, and enantiomerically pure amine derivatives via functionalization of the benzylic alcohol moiety. The ortho-methoxy group provides an additional coordination handle for metal-catalyzed reactions, enhancing the utility of this scaffold in transition-metal-mediated asymmetric transformations. The commercial availability at 98% purity makes this compound suitable for direct use in stereoselective synthesis without additional purification steps.

Analytical Reference Standard for Ortho-Methoxy Cyclopropyl Aryl Methanol Characterization

Based on its well-defined physicochemical properties—including LogP = 1.87, boiling point = 286.4 ± 23.0 °C at 760 mmHg, and density = 1.1 ± 0.1 g/cm³ [1]—coupled with available spectral characterization data including ¹H NMR, ¹³C NMR, HRMS, FTIR, and MS (GC) [2], (Cyclopropyl)(2-methoxyphenyl)methanol is well-suited for procurement as an analytical reference standard. The compound serves as a benchmark for method development and validation in HPLC, GC-MS, and NMR analytical workflows for the detection, quantification, and purity assessment of related ortho-methoxyphenyl cyclopropyl derivatives. The availability of batch-specific Certificates of Analysis including NMR, HPLC, and GC data from reputable vendors further supports its use in regulated analytical environments requiring traceable reference materials.

Building Block for Cyclopropane Ring-Opening and Strain-Release Reaction Methodologies

The inherent ring strain of the cyclopropane moiety (~27 kcal/mol) in (Cyclopropyl)(2-methoxyphenyl)methanol imparts enhanced electrophilicity at the adjacent carbinol carbon and enables unique reactivity pathways including ring-opening functionalization [1]. This compound is optimally procured as a model substrate for developing and optimizing strain-release transformations, cyclopropane ring-opening cascades, and C–C bond activation methodologies. The presence of both a benzylic alcohol handle and an ortho-methoxy directing group provides orthogonal functionalization opportunities for divergent synthesis strategies. The 63.5% isolated yield demonstrated in the Grignard-based synthetic route from o-anisaldehyde [2] provides a reliable benchmark for cost-effective procurement or in-house synthesis planning for methodology development applications where multi-gram quantities are required for reaction condition screening and substrate scope evaluation.

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